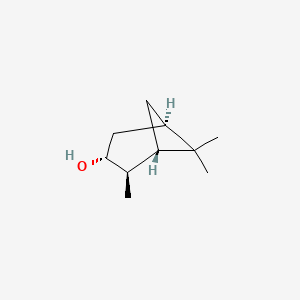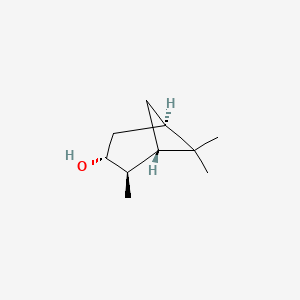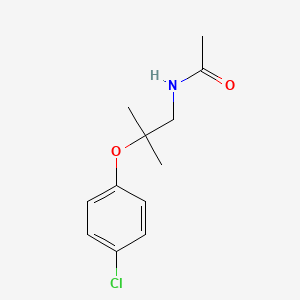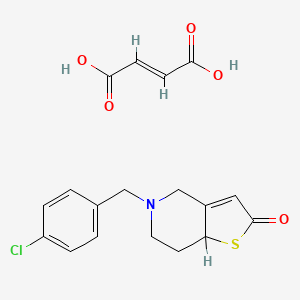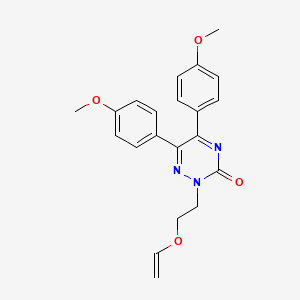
Quinoline, 1,2,3,4-tetrahydro-1-(2-piperidinoethyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- Quinoline, 1,2,3,4-tetrahydro-1-(2-piperidinoethyl)-, monohydrochloride (CAS Registry Number: 102259-77-8) is a chemical compound with the molecular formula C₁₆H₂₄N₂·HCl .
- It belongs to the quinoline family and contains a piperidine ring.
- Quinoline derivatives have diverse applications in pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes: The synthesis of this compound involves several steps. One common method is the reduction of quinoline using hydrogen gas over a catalyst (such as palladium on carbon) in the presence of piperidine.
Industrial Production: While industrial-scale production methods may vary, the reduction of quinoline with piperidine under controlled conditions remains a key approach.
化学反応の分析
Reactivity: Quinoline, 1,2,3,4-tetrahydro-1-(2-piperidinoethyl)-, monohydrochloride can undergo various reactions
Common Reagents and Conditions:
Major Products: The major product is the tetrahydroquinoline ring with the piperidine side chain.
科学的研究の応用
Medicine: Quinoline derivatives exhibit pharmacological properties. Researchers explore their potential as antimalarial, antitumor, and anti-inflammatory agents.
Chemistry: They serve as building blocks for more complex molecules.
Industry: Quinoline derivatives find use in dyes, corrosion inhibitors, and agrochemicals.
作用機序
- The exact mechanism of action for this compound depends on its specific application.
- In antimalarial research, quinoline derivatives inhibit heme polymerization in Plasmodium parasites.
- In other contexts, they may interact with specific receptors or enzymes.
類似化合物との比較
Similar Compounds: Other quinoline derivatives, such as quinine and chloroquine, share structural features.
Remember that this compound’s properties and applications are continually explored in scientific research, and new findings may emerge over time.
特性
CAS番号 |
102259-77-8 |
|---|---|
分子式 |
C16H25ClN2 |
分子量 |
280.83 g/mol |
IUPAC名 |
1-(2-piperidin-1-ylethyl)-3,4-dihydro-2H-quinoline;hydrochloride |
InChI |
InChI=1S/C16H24N2.ClH/c1-4-10-17(11-5-1)13-14-18-12-6-8-15-7-2-3-9-16(15)18;/h2-3,7,9H,1,4-6,8,10-14H2;1H |
InChIキー |
JJZHDIKYLXLKNQ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CCN2CCCC3=CC=CC=C32.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


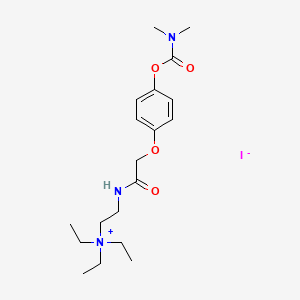
![[4-[4-[(4-methylphenyl)methoxycarbonyl]phenyl]phenyl] 4-[(diaminomethylideneamino)methyl]benzoate](/img/structure/B12780129.png)




